2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine
Overview
Description
2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups attached to the benzene rings, which can influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 2,4,5-trimethoxybenzylamine.
Formation of Intermediate: A common route involves the formation of an imine intermediate through the condensation of 2-methoxybenzaldehyde with 2,4,5-trimethoxybenzylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)ethanamine: Lacks the additional methoxy groups on the benzyl moiety.
N-(2,4,5-trimethoxybenzyl)ethanamine: Lacks the methoxy group on the phenyl ring.
2-(2,4-dimethoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine: Contains an additional methoxy group on the phenyl ring.
Uniqueness
2-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is unique due to the specific arrangement of methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-14(16)9-10-20-13-15-11-18(23-3)19(24-4)12-17(15)22-2/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVDXVQNZJJDOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=C(C=C2OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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